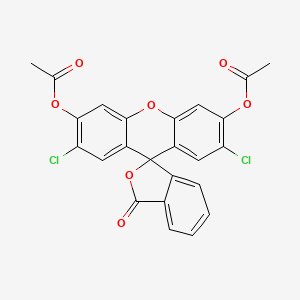
Diacetyldichlorofluorescein
Vue d'ensemble
Description
Diacetyldichlorofluorescein is a cell-permeable fluorogenic probe that is useful for the detection of reactive oxygen species (ROS) and nitric oxide (NO) and for the determination of the degree of overall oxidative stress .
Molecular Structure Analysis
The empirical formula of Diacetyldichlorofluorescein is C24H14Cl2O7 and it has a molecular weight of 485.27 . The molecular structure analysis of such compounds is often done using techniques like X-ray crystallography .Physical And Chemical Properties Analysis
Diacetyldichlorofluorescein is soluble in DMSO and suitable for fluorescence. It has a melting point of 232-234 °C (lit.) and should be stored at a temperature of 2-8°C .Applications De Recherche Scientifique
- Scientific Field : Biochemistry and Cell Biology
- Summary of the Application : Diacetyldichlorofluorescein, also known as DCFHDA or Dcfh-DA, is a sensitive cell-permeable redox probe . It is predominantly used to detect reactive oxygen species (ROS) intermediates and quantify the overall oxidative stress in cells . This makes it a valuable tool in studies related to oxidative stress, inflammation, and other conditions where ROS are implicated.
- Methods of Application or Experimental Procedures : The lipophilic non-fluorescent Dcfh-DA readily crosses the cell membrane through passive diffusion followed by deacetylation . The deacylated product is an oxidant sensitive 2′,7′-dichlorofluorescein (DCHF). DCHF is oxidized later to form highly fluorescent DCF, which is measured . The fluorescence can be detected using a fluorescence microscope, a flow cytometer, or a microplate reader .
- Results or Outcomes : The result of this application is the detection and quantification of ROS in the cells. The amount of ROS in the cells is proportional to the fluorescence intensity. Therefore, by measuring the fluorescence, researchers can infer the level of ROS and thus the level of oxidative stress in the cells .
-
Scientific Field : Nanotechnology
- Summary of the Application : Dcfh-DA is used in the quantitative assay to measure oxidative stress in nanoparticle-treated cells .
- Methods of Application or Experimental Procedures : Similar to its use in biochemistry and cell biology, Dcfh-DA is used to detect reactive oxygen species (ROS) in cells treated with nanoparticles . The fluorescence intensity is then measured to determine the level of oxidative stress .
- Results or Outcomes : This application allows researchers to understand the impact of nanoparticles on cells, particularly in terms of oxidative stress .
-
Scientific Field : Cell Biology
- Summary of the Application : The DCFDA / H2DCFDA - Cellular ROS Assay Kit uses Dcfh-DA to quantitatively assess reactive oxygen species in live cell samples .
- Methods of Application or Experimental Procedures : The cell permeant reagent Dcfh-DA is used to detect ROS in live cell samples . The fluorescence is then measured using a microplate reader, fluorescence microscope, or flow cytometer .
- Results or Outcomes : This application allows for the quantitative assessment of ROS in live cell samples, providing valuable data for studies related to oxidative stress .
-
Scientific Field : Pharmacology
- Summary of the Application : Dcfh-DA is used in pharmacological studies to assess the impact of various drugs on the oxidative stress levels in cells .
- Methods of Application or Experimental Procedures : Cells are treated with the drug of interest, and then Dcfh-DA is added to the cells. The fluorescence intensity is measured, which corresponds to the level of oxidative stress .
- Results or Outcomes : This application allows researchers to understand the impact of various drugs on the oxidative stress levels in cells .
-
Scientific Field : Environmental Science
- Summary of the Application : Dcfh-DA is used to measure oxidative stress in cells exposed to environmental pollutants .
- Methods of Application or Experimental Procedures : Cells are exposed to the environmental pollutant, and then Dcfh-DA is added to the cells. The fluorescence intensity is measured, which corresponds to the level of oxidative stress .
- Results or Outcomes : This application allows researchers to understand the impact of environmental pollutants on the oxidative stress levels in cells .
Safety And Hazards
Propriétés
IUPAC Name |
(6'-acetyloxy-2',7'-dichloro-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14Cl2O7/c1-11(27)30-21-9-19-15(7-17(21)25)24(14-6-4-3-5-13(14)23(29)33-24)16-8-18(26)22(31-12(2)28)10-20(16)32-19/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQVUBYASAICPFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C2C(=C1)OC3=CC(=C(C=C3C24C5=CC=CC=C5C(=O)O4)Cl)OC(=O)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14Cl2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30174389 | |
| Record name | Diacetyldichlorofluorescein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30174389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
485.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diacetyldichlorofluorescein | |
CAS RN |
2044-85-1 | |
| Record name | Diacetyldichlorofluorescein | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002044851 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diacetyldichlorofluorescein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30174389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2',7'-Dichlorofluorescein 3',6'-diacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















